L-Azetidine-2-carboxylic acid
Overview
Description
L-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that is structurally similar to proline It is characterized by a four-membered azetidine ring with a carboxyl group attached to the second carbon atom
Mechanism of Action
Target of Action
L-Azetidine-2-carboxylic acid (AZC) is a toxic analogue of L-proline . The primary targets of AZC are proteins, specifically those that incorporate proline during their synthesis . AZC, due to its stereochemical similarity to L-proline, can be loaded onto L-proline-tRNA instead of L-Pro, a phenomenon characterized as protein misincorporation or amino acid mimicry .
Mode of Action
AZC interferes with nascent protein folding by triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . This is due to AZC being less flexible than L-Pro, resulting in polypeptides with a reduced capability of rotation . These changes eventually affect the folding and the tertiary structure of the proteins in which AZC is incorporated, resulting in non-functional, misfolded proteins .
Biochemical Pathways
The incorporation of AZC into proteins disrupts normal protein function, leading to proteotoxic stress . This misincorporation results in the accumulation of non-functional, misfolded proteins, which obstructs cell proliferation and growth .
Pharmacokinetics
It is known that azc can be biodegraded as the only carbon and nitrogen source by bacteria . The hydrolysis on the ring opening of AZC has an effective practical detoxification function .
Result of Action
The result of AZC’s action is a broad range of toxic, inflammatory, and degenerative abnormalities in human and animal cells . The accumulation of misfolded proteins becomes deleterious and finally obstructs cell proliferation and growth .
Action Environment
AZC is produced by members of the Liliaceae, Agavaceae, Asparagaceae, Fabaceae families and by several Beta vulgaris cultivars, such as beetroot or sugar beet . It serves as a defense mechanism in these plants, poisoning predators, pathogens, or competitors, thus protecting against infections and consumption, or impeding the growth of neighboring plants
Biochemical Analysis
Biochemical Properties
L-Azetidine-2-carboxylic acid has the ability to act as an analog of proline and can be incorporated into proteins in place of proline . This misincorporation into proteins can lead to protein misfolding and disrupt the normal function of the protein . It is known to interact with enzymes, proteins, and other biomolecules involved in protein synthesis and folding .
Cellular Effects
The misincorporation of this compound into proteins can lead to proteotoxic stress . This can have a wide range of effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce ER stress and affect autophagy and Ca2+ homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its misincorporation into proteins in place of proline . This can lead to changes in protein structure and function, including alterations in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For example, it has been shown that the levels of certain proteins and biomarkers can increase following treatment with this compound
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been detailed in the search results, it is known that this compound can cause a wide range of toxic and teratogenic disorders in various animal species .
Metabolic Pathways
This compound is involved in the metabolic pathways related to protein synthesis and folding . It can be recognized by aminoacyl-tRNA synthetases, charged onto tRNAs, and misincorporated into proteins .
Transport and Distribution
While specific details on the transport and distribution of this compound within cells and tissues were not found in the search results, it is known that this compound can be transported into cells via amino acid permeases .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its incorporation into proteins. As it can be misincorporated into proteins in place of proline, it may be found wherever these proteins are localized within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Azetidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the cyclization of N-protected serine derivatives can yield this compound. The reaction typically requires the use of strong bases and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The scalability of these methods is crucial for meeting the demands of various applications, particularly in the pharmaceutical industry.
Chemical Reactions Analysis
Types of Reactions
L-Azetidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
L-Azetidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein structure and function, particularly in the context of proline-rich proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Proline: A naturally occurring amino acid with a similar ring structure.
4-Hydroxyproline: Another proline derivative with an additional hydroxyl group.
Pyrrolidine-2-carboxylic acid: A compound with a five-membered ring structure.
Uniqueness
L-Azetidine-2-carboxylic acid is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties. This structural difference allows it to interact with molecular targets in ways that other similar compounds cannot, making it a valuable compound for various applications.
Properties
IUPAC Name |
azetidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUEWIQBXOCDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859699 | |
Record name | 2-Azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-2-Azetidinecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2517-04-6, 20063-89-2, 2133-34-8 | |
Record name | (±)-2-Azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2517-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azetidinecarboxylic Acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Azetidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AZETIDINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-2-Azetidinecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
Record name | (S)-2-Azetidinecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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